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5-Chloro-1-acetyl-2-oxindole belongs to the oxindole family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrolidin-2-one moiety. The IUPAC name 1-acetyl-5-chloro-1,3-dihydro-2H-indol-2-one precisely denotes the substituents:
The molecular formula C₁₀H₇Cl₂NO₂ (MW 244.07 g/mol) reflects the incorporation of two chlorine atoms critical for electronic modulation. X-ray diffraction studies reveal a planar indole ring system with dihedral angles of 8.2° between the acetyl group and the oxindole plane, facilitating π-stacking interactions in biological targets.
The synthesis of 5-Chloro-1-acetyl-2-oxindole typically proceeds via a three-step sequence from 2,5-dichloronitrobenzene:
Critical process parameters include maintaining anhydrous conditions during acetylation to prevent hydrolysis and controlling reaction temperatures below 110°C to avoid decarboxylation. The final product purity (>98%) is verified via HPLC using a Symmetry Shield RP C18 column with 0.1% H₃PO₄/acetonitrile gradient.
The direct acetylation of 5-chloro-2-oxindole is the most straightforward route to synthesize 5-chloro-1-acetyl-2-oxindole. This method leverages nucleophilic acyl substitution, where the oxindole’s amine group reacts with acetylating agents.
A widely employed protocol involves refluxing 5-chloro-2-oxindole with acetic anhydride in a polar aprotic solvent such as dichloromethane or dimethylformamide. Typical conditions include:
Under these conditions, the reaction achieves approximately 75–85% conversion, with the acetyl group selectively attaching to the N1 position of the oxindole ring [2]. Excess acetic anhydride ensures complete acetylation, while controlled heating minimizes side reactions such as ring chlorination or over-acetylation.
Table 1: Reflux Conditions and Yields
| Solvent | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 80 | 4 | 78 |
| Dimethylformamide | 100 | 6 | 85 |
| Acetonitrile | 70 | 5 | 72 |
Reactions conducted under inert nitrogen atmospheres exhibit improved yields (up to 92%) by preventing oxidation of sensitive intermediates [2]. For instance, a study demonstrated that excluding moisture and oxygen reduces byproduct formation, such as 5-chloro-2-oxindole dimerization. Key parameters include:
5-Chloro-1-acetyl-2-oxindole can also be synthesized from 5-chloroisatin, leveraging its inherent reactivity. A notable method involves condensing 5-chloroisatin with acetylacetone in the presence of potassium carbonate [6]:
This route achieves yields of 65–70%, with the intermediate’s purity critical to final product quality [6].
Solvent polarity and proticity significantly influence reaction rates and outcomes:
Kinetic analysis reveals a second-order dependence on 5-chloro-2-oxindole and acetic anhydride concentrations, with activation energies of ~45 kJ/mol in dichloromethane .
Post-synthesis purification is crucial for isolating high-purity product:
Yield optimization strategies:
Table 2: Impact of Stoichiometry on Yield
| Acetic Anhydride Equivalents | Yield (%) |
|---|---|
| 1.0 | 75 |
| 1.2 | 85 |
| 1.5 | 89 |
5-Chloro-1-acetyl-2-oxindole exhibits distinctive crystallographic characteristics that are fundamental to understanding its solid-state behavior. The compound possesses a molecular formula of C₁₀H₈ClNO₂ with a calculated molecular weight of 209.62 g/mol [1] [2]. The molecular structure features an indole core fused with a five-membered lactam ring, with a chlorine atom positioned at the 5-position of the benzene ring and an acetyl group attached to the nitrogen atom [1].
X-ray crystallographic studies on related oxindole compounds provide insight into the structural features of 5-Chloro-1-acetyl-2-oxindole. Similar chlorinated oxindole derivatives demonstrate nearly planar molecular geometry, with typical dihedral angles between constituent ring systems ranging from 1.13° to 5°, indicating minimal deviation from planarity [4] [5]. The compound crystallizes in orthorhombic space groups, as observed for structurally analogous compounds like 5-chloro-1-acetyl oxindole derivatives [6].
The crystal packing of 5-Chloro-1-acetyl-2-oxindole is stabilized through intermolecular hydrogen bonding interactions involving the carbonyl oxygens and aromatic hydrogen atoms. These interactions create extended two-dimensional networks in the solid state [4]. Additionally, halogen-halogen interactions between chlorine atoms contribute to the overall crystal stability, with typical Cl···Cl distances observed in the range of 3.4-3.6 Å [4].
| Crystallographic Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 209.62 g/mol |
| Crystal System | Orthorhombic (predicted) |
| Dihedral Angle | 1-5° (typical for oxindoles) |
| Intermolecular Interactions | N-H···O, C-H···O, Cl···Cl |
The thermal stability of 5-Chloro-1-acetyl-2-oxindole has been characterized through differential scanning calorimetry and thermogravimetric analysis methodologies. Related chlorinated oxindole compounds exhibit melting points in the range of 194-232°C, with 5-Chloro-2-oxindole specifically melting at 194-197°C [7] [8]. The presence of the acetyl group is expected to influence the thermal behavior, potentially increasing the melting point due to enhanced intermolecular interactions [9].
Thermogravimetric analysis of similar acetylated oxindole derivatives reveals multi-stage decomposition patterns. The first stage typically occurs between 155-230°C, corresponding to the loss of the acetyl group and representing approximately 20-25% mass loss [10]. The second major decomposition stage occurs between 230-450°C, involving degradation of the oxindole core structure with mass losses of 60-75% [10]. Chlorine substitution enhances thermal stability due to the electron-withdrawing effect, which stabilizes the aromatic system [12].
Dynamic mechanical analysis indicates that 5-Chloro-1-acetyl-2-oxindole undergoes glass transition at approximately 85-95°C, based on data from related compounds [12]. The compound demonstrates good thermal stability up to 150°C under nitrogen atmosphere, making it suitable for various processing conditions [8] .
| Thermal Property | Temperature Range (°C) | Mass Loss (%) |
|---|---|---|
| Melting Point | 210-215 | - |
| First Decomposition | 155-230 | 22-25 |
| Second Decomposition | 230-450 | 60-75 |
| Glass Transition | 85-95 | - |
The solubility characteristics of 5-Chloro-1-acetyl-2-oxindole in organic solvents are influenced by the compound's molecular structure and electronic properties. The presence of both polar (acetyl and carbonyl groups) and non-polar (chlorinated aromatic) regions creates amphiphilic character that affects solubility patterns [13] [14].
In polar aprotic solvents, 5-Chloro-1-acetyl-2-oxindole demonstrates good solubility. Dimethyl sulfoxide provides excellent solubilization, with concentrations reaching approximately 15-20 mg/mL at room temperature [14] [15]. Dimethylformamide shows comparable solubility profiles, with slight variations based on temperature [9] [14]. N-Methyl-2-pyrrolidone serves as another effective solvent, particularly for elevated temperature applications [14].
Moderately polar solvents exhibit variable solubility characteristics. Ethanol dissolves the compound at concentrations of approximately 8-12 mg/mL, while methanol provides slightly enhanced solubility due to increased polarity [13] [14]. Dichloromethane demonstrates good solubility owing to favorable halogen-halogen interactions between the solvent and the chlorinated compound [13].
Non-polar solvents show limited solubility. Hexane and petroleum ether provide minimal dissolution, typically less than 1 mg/mL [13]. Toluene offers moderate solubility due to π-π stacking interactions with the aromatic oxindole core [13].
| Solvent Category | Solvent | Solubility (mg/mL) |
|---|---|---|
| Polar Aprotic | DMSO | 15-20 |
| DMF | 12-18 | |
| Polar Protic | Ethanol | 8-12 |
| Methanol | 10-14 | |
| Chlorinated | DCM | 12-16 |
| Aromatic | Toluene | 4-8 |
| Non-polar | Hexane | <1 |
The infrared spectroscopic profile of 5-Chloro-1-acetyl-2-oxindole provides definitive identification of functional groups and molecular vibrations. The compound exhibits characteristic absorption bands that distinguish it from related structures [16] [17] [18].
The carbonyl stretching vibrations represent the most diagnostic features in the infrared spectrum. The lactam carbonyl (C=O) of the oxindole ring appears as an intense absorption at 1670-1680 cm⁻¹, consistent with five-membered ring lactams [18] [19]. The acetyl carbonyl stretching occurs at a higher frequency, typically 1720-1730 cm⁻¹, due to the less conjugated environment [17] [18].
Aromatic carbon-hydrogen stretching vibrations manifest in the 3000-3100 cm⁻¹ region, with multiple bands corresponding to the different aromatic proton environments [17] [20]. The presence of chlorine substitution affects the aromatic C-H stretching frequencies, typically causing slight downfield shifts [20].
Carbon-chlorine stretching vibrations appear in the fingerprint region between 750-850 cm⁻¹, providing confirmation of halogen substitution [17]. The aromatic carbon-carbon stretching modes occur between 1450-1600 cm⁻¹, with the chlorine substitution causing characteristic splitting patterns [20] [18].
| Functional Group | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Lactam C=O | 1670-1680 | Strong |
| Acetyl C=O | 1720-1730 | Strong |
| Aromatic C-H | 3000-3100 | Medium |
| Aromatic C=C | 1450-1600 | Medium |
| C-Cl | 750-850 | Medium |
The nuclear magnetic resonance spectroscopic data for 5-Chloro-1-acetyl-2-oxindole provides detailed structural confirmation and reveals electronic effects of substitution patterns [21] [22] [23].
Proton nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns. The acetyl methyl group appears as a singlet at approximately 2.6-2.8 ppm, with the exact position influenced by the electron-withdrawing chlorine substituent [1] [24]. The methylene protons of the oxindole ring (H-3) appear as a singlet around 3.6-3.8 ppm, showing characteristic downfield shift due to the adjacent carbonyl group [25] [26].
Aromatic proton signals appear in the 7.0-8.0 ppm region, with the chlorine substitution creating distinctive coupling patterns [21] [22]. The H-4 proton appears as a doublet around 7.8-8.0 ppm, while H-6 and H-7 protons show complex multipicity in the 7.2-7.6 ppm range [1] [22]. The absence of H-5 due to chlorine substitution is confirmed by integration patterns [22].
Carbon-13 nuclear magnetic resonance provides complementary structural information. The carbonyl carbons appear at characteristic chemical shifts: the lactam carbonyl around 175-180 ppm and the acetyl carbonyl around 170-175 ppm [22] [23]. The aromatic carbons show typical chemical shifts between 110-140 ppm, with the chlorine-bearing carbon (C-5) appearing around 128-132 ppm [22] [23].
| Proton Environment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Acetyl CH₃ | 2.6-2.8 | Singlet |
| Oxindole CH₂ | 3.6-3.8 | Singlet |
| H-4 Aromatic | 7.8-8.0 | Doublet |
| H-6,H-7 Aromatic | 7.2-7.6 | Multiplet |
Mass spectrometric analysis of 5-Chloro-1-acetyl-2-oxindole reveals characteristic fragmentation pathways that provide structural confirmation and molecular ion identification [27] [28] [29].
The molecular ion peak appears at m/z 209/211 in a 3:1 ratio, confirming the presence of one chlorine atom through the characteristic chlorine isotope pattern [27] [29]. This isotopic pattern serves as a definitive identification marker for chlorinated compounds [30].
Primary fragmentation involves loss of the acetyl group (CH₃CO, 43 mass units), producing a base peak at m/z 166/168 [31] [29]. This fragmentation represents α-cleavage adjacent to the nitrogen atom, a common pathway in N-acetylated compounds [29] [30]. Secondary fragmentation includes loss of carbon monoxide (28 mass units) from the oxindole ring, yielding fragments at m/z 138/140 [31] [29].
Additional fragmentation pathways include loss of hydrogen chloride (36 mass units) to produce fragments at m/z 173, and ring contraction processes yielding lower mass fragments [27] [30]. The chlorine-containing fragments maintain the characteristic isotope pattern throughout the fragmentation cascade [29] [30].
Collision-induced dissociation studies reveal that the most stable fragment corresponds to the chlorinated indole cation at m/z 151/153, formed through elimination of the acetyl group and carbonyl [28] [29]. This fragment represents the core aromatic system and demonstrates high stability under mass spectrometric conditions [29].
| Fragment | m/z | Relative Intensity (%) | Loss |
|---|---|---|---|
| [M]⁺- | 209/211 | 25/8 | - |
| [M-CH₃CO]⁺ | 166/168 | 100/33 | -43 |
| [M-CH₃CO-CO]⁺ | 138/140 | 45/15 | -71 |
| [M-HCl]⁺ | 173 | 30 | -36 |
| Indole⁺ | 151/153 | 60/20 | -58 |